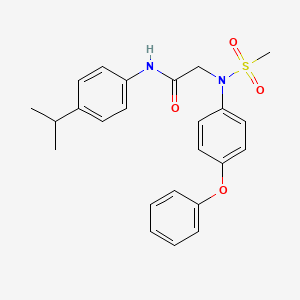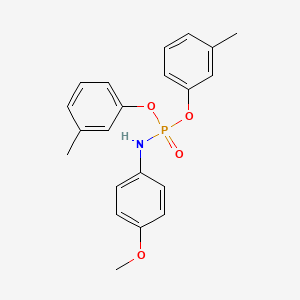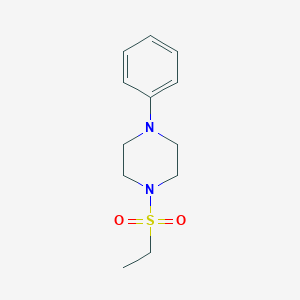
3,7-dimethyloctyl 4-morpholinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyloctyl 4-morpholinylacetate, also known as DMAA, is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. DMAA is a white, crystalline powder that is soluble in water and has a molecular formula of C13H25NO2.
Mecanismo De Acción
The exact mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate is not fully understood. It is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased heart rate, blood pressure, and respiratory rate. 3,7-dimethyloctyl 4-morpholinylacetate also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body. 3,7-dimethyloctyl 4-morpholinylacetate has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-dimethyloctyl 4-morpholinylacetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of 3,7-dimethyloctyl 4-morpholinylacetate in lab experiments. It has been shown to have potential side effects, including increased heart rate and blood pressure. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3,7-dimethyloctyl 4-morpholinylacetate. One area of research is its potential use as a dietary supplement and performance enhancer. It has also been studied for its potential use in the treatment of certain medical conditions, such as asthma and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate and its potential applications in scientific research. Additionally, more studies are needed to investigate the long-term effects of 3,7-dimethyloctyl 4-morpholinylacetate and its potential side effects.
Métodos De Síntesis
3,7-dimethyloctyl 4-morpholinylacetate is synthesized through a multi-step process that involves the reaction of 4-morpholinylacetic acid with 3,7-dimethyloctan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain the final form of 3,7-dimethyloctyl 4-morpholinylacetate.
Aplicaciones Científicas De Investigación
3,7-dimethyloctyl 4-morpholinylacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including vasoconstriction, bronchodilation, and central nervous system stimulation. 3,7-dimethyloctyl 4-morpholinylacetate has been used in studies investigating its effects on blood pressure, heart rate, and cognitive function. It has also been studied for its potential use as a dietary supplement and performance enhancer.
Propiedades
IUPAC Name |
3,7-dimethyloctyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBMYXFNAUUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyloctyl morpholin-4-ylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)



![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)